

Phenylmalonic Acid Monoethyl Ester: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *3-Ethoxy-3-oxo-2-phenylpropanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid monoethyl ester, also known as **3-ethoxy-3-oxo-2-phenylpropanoic acid**, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive methylene group, a carboxylic acid, and an ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to phenylmalonic acid monoethyl ester and a summary of its key characterization properties.

Physicochemical Properties

The fundamental physical and chemical properties of phenylmalonic acid monoethyl ester are summarized below.

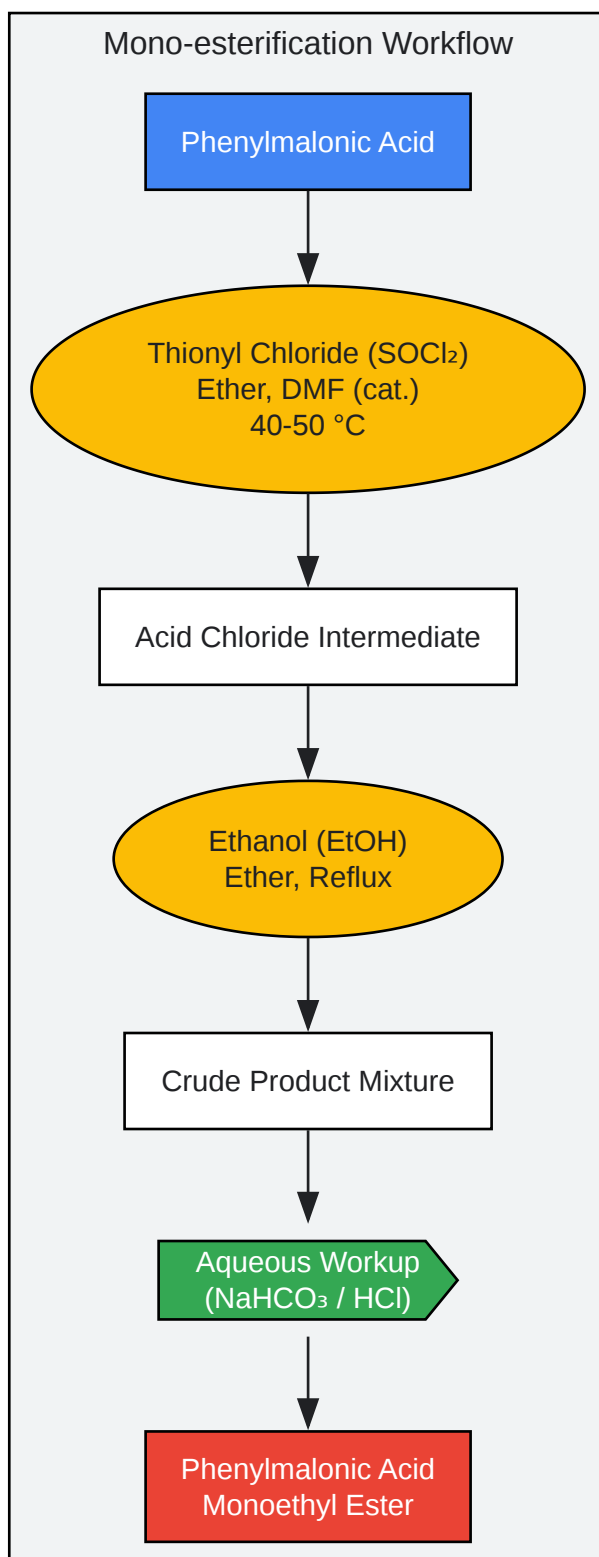
Property	Value	Reference
CAS Number	17097-90-4	[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][3]
Molecular Weight	208.21 g/mol	[1][2][3]
IUPAC Name	3-ethoxy-3-oxo-2-phenylpropanoic acid	[2]
Melting Point	78 °C	[3]
Boiling Point	299 °C	[3]

Synthesis of Phenylmalonic Acid Monoethyl Ester

There are two principal strategies for the synthesis of phenylmalonic acid monoethyl ester: the selective mono-esterification of phenylmalonic acid and the controlled partial hydrolysis (monosaponification) of diethyl phenylmalonate.

Method 1: Mono-esterification of Phenylmalonic Acid

This "bottom-up" approach involves the direct esterification of one of the two carboxylic acid groups of phenylmalonic acid. A key challenge is achieving mono-selectivity while avoiding the formation of the diester. One effective method involves the activation of the diacid with thionyl chloride to form an intermediate acid chloride, which then reacts with one equivalent of ethanol. [4]

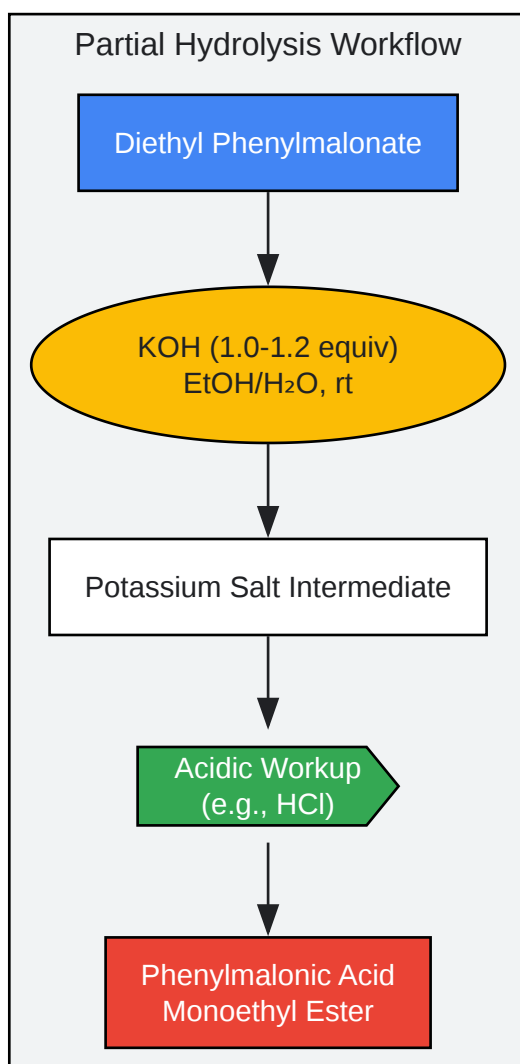


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Workflow for mono-esterification of phenylmalonic acid.

Method 2: Partial Hydrolysis of Diethyl Phenylmalonate

This "top-down" approach starts with the corresponding diester, diethyl phenylmalonate, and selectively hydrolyzes one of the two ester groups. This is typically achieved using a stoichiometric amount of a base, such as potassium hydroxide (KOH), in an alcohol-water solvent system at room temperature. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the monoester and minimize the formation of the fully hydrolyzed phenylmalonic acid.



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Workflow for partial hydrolysis of diethyl phenylmalonate.

Precursor Synthesis: Diethyl Phenylmalonate

The common starting material for Method 2, diethyl phenylmalonate, is itself typically synthesized via a Claisen condensation. The standard malonic ester synthesis (alkylation of diethyl malonate) is inefficient for aryl halides. Therefore, an indirect route is used where ethyl phenylacetate is condensed with diethyl oxalate or diethyl carbonate, followed by a decarbonylation step to yield the final product.^[5]^[6]

Characterization Data

While physical properties are well-documented, comprehensive experimental spectroscopic data for phenylmalonic acid monoethyl ester is not widely available in public databases. The following tables provide expected spectroscopic characteristics based on the compound's structure, supplemented with data from analogous compounds—phenylmalonic acid and diethyl phenylmalonate—for comparison.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and ester functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Comments
O-H Stretch (Carboxylic Acid)	3300 - 2500 (broad)	A very broad trough is characteristic of the hydrogen-bonded O-H in a carboxylic acid.
C-H Stretch (Aromatic)	3100 - 3000	
C-H Stretch (Aliphatic)	3000 - 2850	
C=O Stretch (Ester)	~1740	The ester carbonyl typically appears at a slightly higher wavenumber than the acid carbonyl.
C=O Stretch (Carboxylic Acid)	~1710	
C-O Stretch	1300 - 1000	Absorptions corresponding to both the ester and carboxylic acid C-O bonds are expected here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm. The exact values may vary depending on the solvent used.

¹H NMR Spectroscopy (Predicted)

Protons	Multiplicity	Approx. Chemical Shift (δ)	Integration
-COOH	Singlet (broad)	> 10.0	1H
Ar-H	Multiplet	7.2 - 7.5	5H
-CH- (methine)	Singlet	~4.7	1H
-O-CH ₂ -	Quartet	~4.2	2H

| -CH₃ | Triplet | ~1.2 | 3H |

¹³C NMR Spectroscopy (Predicted)

Carbon	Approx. Chemical Shift (δ)
C=O (Carboxylic Acid)	~175
C=O (Ester)	~170
Ar-C (quaternary)	~135
Ar-CH	128 - 130
-O-CH ₂ -	~62
-CH- (methine)	~58

| -CH₃ | ~14 |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Parameter	Value / Expected Fragment
Molecular Ion [M] ⁺	m/z 208.07
Major Expected Fragments	m/z 180 ([M-C ₂ H ₄] ⁺)
m/z 164 ([M-CO ₂] ⁺ , from carboxylic acid)	
m/z 135 ([M-COOEt] ⁺)	
m/z 91 (Tropylium ion, [C ₇ H ₇] ⁺)	

Experimental Protocols

Protocol 1: Synthesis via Mono-esterification of Phenylmalonic Acid[4]

This protocol is adapted from a procedure for the synthesis of phenylmalonic acid monoester.

[4]

- **Activation:** To a solution of phenylmalonic acid (1 equivalent) in dry diethyl ether, add one drop of N,N-dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride (1 equivalent) to the mixture.
- **Reaction:** Heat the mixture at 40-50 °C for approximately 3 hours until the evolution of gas ceases.
- **Solvent Removal:** Remove the excess thionyl chloride and solvent under reduced pressure. The residue is the crude acid chloride intermediate.
- **Esterification:** Re-dissolve the oily residue in dry diethyl ether. Add absolute ethanol (1.05 equivalents) dropwise to the solution.
- **Reflux:** Heat the reaction mixture to reflux for 2 hours.
- **Workup:** Cool the mixture to room temperature and wash with water. Extract the organic layer with a saturated solution of sodium bicarbonate.
- **Acidification:** Wash the combined aqueous extracts with diethyl ether to remove any diester byproduct. Acidify the aqueous layer to pH 1 with concentrated HCl.
- **Isolation:** The product will precipitate as an oil. Extract the oil with dichloromethane, wash the combined organic extracts with water, and dry over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure to yield the final product, which may crystallize on standing.

Protocol 2: Synthesis via Partial Hydrolysis of Diethyl Phenylmalonate

This protocol is a general procedure based on the principles of selective saponification.

- **Dissolution:** Dissolve diethyl phenylmalonate (1 equivalent) in a 10:1 mixture of ethanol and water.

- Saponification: Prepare a solution of potassium hydroxide (1.1 equivalents) in water and add it dropwise to the solution of the diester at room temperature while stirring.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure.
- Workup: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl.
- Isolation: The product will precipitate. Collect the solid by vacuum filtration or extract with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the isolated product with cold water and dry under vacuum. If necessary, recrystallize from a suitable solvent system.

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